D3R Affinity: MOR Agonist-2 vs. Morphine
MOR agonist-2 demonstrates a D3R binding affinity (Ki = 7.26 nM) that is pharmacologically meaningful for receptor occupancy, whereas morphine exhibits negligible affinity for D3R [1][2]. This differential engagement of the dopaminergic system represents a fundamental divergence in mechanism of action that is quantifiable via radioligand binding displacement assays [1].
| Evidence Dimension | Dopamine D3 Receptor (D3R) Binding Affinity |
|---|---|
| Target Compound Data | Ki = 7.26 nM |
| Comparator Or Baseline | Morphine: Negligible affinity (not reported as a D3R ligand) |
| Quantified Difference | Qualitative difference (active D3R binding vs. no reported D3R engagement) |
| Conditions | Competitive radioligand binding assay using human D3R expressed in CHO cells [1]; morphine established in literature as a MOR-selective agonist without D3R activity [2] |
Why This Matters
This difference defines MOR agonist-2 as a unique tool for experiments requiring concurrent MOR activation and D3R blockade, a polypharmacology profile that cannot be modeled using morphine or other clinical MOR agonists.
- [1] Bonifazi A, Saab E, Sanchez J, Nazarova AL, Zaidi SA, Jahan K, Katritch V, Canals M, Lane JR, Newman AH. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. J Med Chem. 2023 Aug 10;66(15):10304-10341. View Source
- [2] Herman TF, Cascella M, Muzio MR. Mu Receptors. [Updated 2024 Jun 8]. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025 Jan-. View Source
